

In-Depth Technical Guide to 2-Amino-5-bromobenzoyl chloride

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Compound of Interest

Compound Name: 2-Amino-5-bromobenzoyl chloride

Cat. No.: B1407685

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-5-bromobenzoyl chloride**, a valuable reagent in organic synthesis and drug discovery. This document consolidates available data on its identifiers, chemical properties, and key safety considerations.

Core Identifiers and Chemical Properties

2-Amino-5-bromobenzoyl chloride is a substituted aromatic acyl chloride. While a dedicated PubChem entry for this specific compound is not readily available, key identifiers have been compiled from various chemical supplier databases.

Table 1: Identifiers for **2-Amino-5-bromobenzoyl chloride**

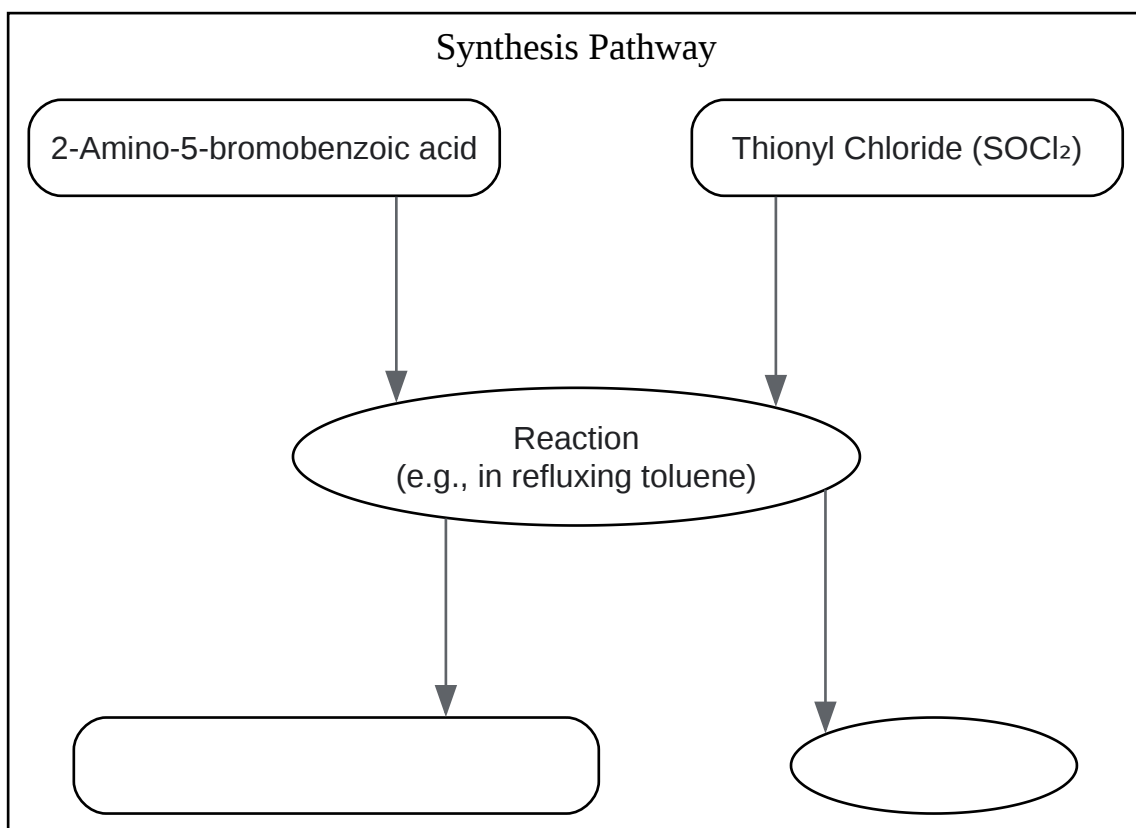
Identifier	Value	Source
CAS Number	1108665-60-6	BLD Pharm[1]
Molecular Formula	C ₇ H ₅ BrClNO	BLD Pharm[1]
Molecular Weight	234.48 g/mol	BLD Pharm[1]
SMILES Code	NC1=CC(Br)=CC=C1C(Cl)=O	BLD Pharm[1]
MDL Number	MFCD18389363	BLD Pharm[1]

Note: A definitive IUPAC name, PubChem CID, and EC number for CAS 1108665-60-6 are not consistently reported across major public databases. The information provided is based on supplier data.

Synthesis and Reactivity

Acyl chlorides, such as **2-Amino-5-bromobenzoyl chloride**, are typically synthesized from the corresponding carboxylic acid. A common method involves the reaction of 2-amino-5-bromobenzoic acid with a chlorinating agent like thionyl chloride (SOCl_2) or oxalyl chloride.[2]

Proposed Synthesis of **2-Amino-5-bromobenzoyl chloride**:



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Caption: Proposed synthesis of **2-Amino-5-bromobenzoyl chloride**.

The reactivity of **2-Amino-5-bromobenzoyl chloride** is primarily dictated by the electrophilic carbonyl carbon of the acyl chloride group. This makes it a versatile acylating agent, readily

reacting with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. The presence of the amino and bromo substituents on the aromatic ring can influence the reactivity and provide further sites for chemical modification.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and use of **2-Amino-5-bromobenzoyl chloride** are not extensively documented in publicly available literature. However, general procedures for reactions involving acyl chlorides are well-established.

General Protocol for Acylation using an Acyl Chloride:

- **Dissolution:** Dissolve the nucleophile (e.g., an alcohol or amine) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
- **Base:** Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to neutralize the HCl byproduct that will be formed.
- **Addition of Acyl Chloride:** Slowly add a solution of **2-Amino-5-bromobenzoyl chloride** in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by techniques such as recrystallization or column chromatography.

Applications in Drug Discovery and Organic Synthesis

While specific examples for **2-Amino-5-bromobenzoyl chloride** are limited in the literature, its structural motifs are present in various biologically active molecules. Benzoyl chloride derivatives are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[3] The amino and bromo functionalities on the aromatic ring of this compound offer opportunities for further derivatization, making it a potentially valuable intermediate for creating libraries of compounds for drug screening. For instance, derivatives of similar compounds, such as N-(2-amino-5-chlorobenzoyl)benzamidoxime, have been investigated for their potential to inhibit the growth of human leukemia cells.[4]

Logical Workflow for the Utility of **2-Amino-5-bromobenzoyl chloride** in Synthesis:



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Caption: Synthetic utility of **2-Amino-5-bromobenzoyl chloride**.

Safety and Handling

Specific safety data for **2-Amino-5-bromobenzoyl chloride** is not available. However, based on the safety profiles of structurally related benzoyl chlorides, the following precautions should be taken[5][6][7]:

- Corrosive: Causes severe skin burns and eye damage.
- Respiratory Irritant: May cause respiratory irritation.
- Lachrymator: Substance which increases the flow of tears.
- Water Reactive: Contact with water may liberate toxic gas (hydrogen chloride).

Handling Recommendations:

- Handle only in a well-ventilated area, preferably in a chemical fume hood.[8]

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
- Keep away from sources of ignition and moisture.[6]
- Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

This technical guide is intended to provide a summary of the available information on **2-Amino-5-bromobenzoyl chloride**. Researchers should always consult comprehensive safety data sheets and perform a thorough risk assessment before handling this chemical.

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